Structural Differentiation: N-Methyl vs. N,N-Dimethyl and N-Cyclohexyl Analogs
The target compound features an N-methyl carboxamide, a key structural differentiator from closely related analogs. The N,N-dimethyl analog (CAS 477852-53-2) introduces a tertiary amide, which alters hydrogen-bonding capacity and steric bulk. The N-cyclohexyl analog (CAS 551931-27-2) adds significant hydrophobicity and conformational restriction. In the ERK5 inhibitor series, truncation of the N-substituent was shown to enhance potency by approximately 3-fold and critically attenuate p38α inhibition [1]. This SAR trend suggests the N-methyl compound occupies a distinct activity space compared to its bulkier counterparts.
| Evidence Dimension | N-substituent structure |
|---|---|
| Target Compound Data | N-methyl (secondary amide, H-bond donor) |
| Comparator Or Baseline | N,N-dimethyl (CAS 477852-53-2, tertiary amide, no H-bond donor); N-cyclohexyl (CAS 551931-27-2, large hydrophobic group) |
| Quantified Difference | In related ERK5 inhibitors, N-substituent truncation led to ~3-fold potency enhancement and attenuation of p38α off-target activity [1]. |
| Conditions | SAR analysis on 4-aroylpyrrole-2-carboxamide series for ERK5 and p38α inhibition [1]. |
Why This Matters
The N-methyl group provides a unique balance of hydrogen-bonding capability and minimal steric bulk, which is a critical determinant of kinase selectivity and cannot be replicated by N,N-dimethyl or N-cyclohexyl analogs.
- [1] Myers, S. M., Miller, D. C., Molyneux, L., Arasta, M., Bawn, R. H., Blackburn, T. J., ... & Cano, C. (2019). Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. European Journal of Medicinal Chemistry, 178, 530-543. View Source
